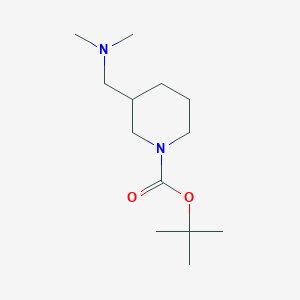

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate

Description

Properties

CAS No. |

254905-64-1 |

|---|---|

Molecular Formula |

C13H26N2O2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl (3S)-3-[(dimethylamino)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-7-11(10-15)9-14(4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |

InChI Key |

JGMMNOYMEULLTJ-NSHDSACASA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The copper-catalyzed photo-induced radical cascade cyclization has emerged as a robust method for synthesizing tert-butyl piperidine carboxylate derivatives. This one-pot strategy involves the coupling of N-arylacrylamides with tert-butyl 4-iodopiperidine-1-carboxylate under blue light irradiation (410 nm), facilitated by a Cu(OTf)$$_2$$/L1 ligand system. The reaction proceeds via a radical-polar crossover mechanism, where the copper catalyst generates an alkyl radical from the iodopiperidine precursor, initiating a cascade cyclization with the acrylamide substrate.

The general procedure involves charging an oven-dried reactor with Cu(OTf)$$_2$$ (5 mol%), L1 ligand (5 mol%), and THF under nitrogen. After stirring for 5 minutes, TMG (1.8 equiv), N-arylacrylamide (1.0 equiv), and tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv) are added sequentially. The mixture is irradiated for 15–24 hours at 25°C, followed by aqueous workup and chromatographic purification.

Optimization of Reaction Conditions

Critical optimization studies were conducted to maximize yield and selectivity (Tables 1–2):

Table 1: Base Screening for Radical Cyclization

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | MTBD | 38 |

| 2 | Et$$_3$$N | 15 |

| 3 | DIPEA | 18 |

| 4 | TMG | 47 |

| 5 | Cs$$2$$CO$$3$$ | 18 |

TMG outperformed other bases due to its strong Brønsted basicity and capacity to stabilize reactive intermediates.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | THF | 72 |

| 2 | DMF | 54 |

| 3 | DME | 42 |

THF provided optimal polarity for radical stabilization and catalyst solubility.

Scalable Synthesis

A 6 mmol scale reaction demonstrated practical applicability:

- Reagents : Cu(OTf)$$_2$$ (108.6 mg, 0.30 mmol), L1 (106.2 mg, 0.30 mmol), THF (60 mL), TMG (1.38 mL, 10.8 mmol), N-arylacrylamide (1.05 g, 6.0 mmol), tert-butyl 4-iodopiperidine-1-carboxylate (2.80 g, 9.0 mmol).

- Conditions : 50 W LEDs (410 nm), 24 hours, 25°C.

- Yield : 1.72 g (80%) after column chromatography.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The tert-butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate derivatives exhibited characteristic signals in $$ ^1H $$-NMR (400 MHz, CDCl$$_3$$):

- tert-butyl group : δ 1.39 (s, 9H).

- Piperidine protons : δ 3.84 (brs, 2H, NCH$$2$$), 2.41 (q, $$ J = 13.3 \, \text{Hz} $$, 2H, CH$$2$$).

- Dimethylamino group : δ 3.22 (s, 3H, NCH$$_3$$).

$$ ^{13}C $$-NMR (101 MHz, CDCl$$_3$$) confirmed carbonyl (δ 180.3) and carbamate (δ 154.5) functionalities.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) for the parent compound:

Alternative Synthetic Approaches

Reductive Amination

Condensation of tert-butyl 3-formylpiperidine-1-carboxylate with dimethylamine followed by NaBH$$_4$$ reduction represents a potential pathway. However, this method risks over-alkylation and requires stringent temperature control.

Applications in Medicinal Chemistry

Derivatives of this compound serve as precursors for kinase inhibitors and GPCR modulators. For instance, WO2021074138A1 discloses related piperidine carbamates as intermediates in synthesizing pyrimidine-based anticancer agents.

Biological Activity

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group and a dimethylamino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and enzyme modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring, which is a six-membered nitrogen-containing ring, with functional groups that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby altering their catalytic activity.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways and physiological responses.

In Vitro Studies

Recent studies have investigated the biological activity of this compound in vitro. Key findings include:

- Antimicrobial Activity : The compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Potential : In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was noted.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anticancer | Induced apoptosis | |

| Enzyme inhibition | Altered enzyme activity |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis. -

Case Study on Antimicrobial Efficacy :

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antimicrobial potential.

Research Applications

The unique structure and biological activity of this compound make it a valuable compound in various research fields:

- Medicinal Chemistry : Its potential as a lead compound for developing new antibiotics and anticancer agents is being explored.

- Biochemistry : Used in studies focused on enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (C₁₂H₁₇N₃O₂)

- Key Differences: Replaces the piperidine ring with a smaller azetidine (4-membered ring) and substitutes the dimethylamino methyl group with a pyrimidinyl moiety.

- Impact : The azetidine introduces higher ring strain, reducing conformational flexibility compared to piperidine. The pyrimidinyl group enables π-π interactions, making it suitable for applications in medicinal chemistry .

tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate (C₁₃H₂₃N₃O₄)

- Key Differences: Features carbamoyl and methoxyimino groups at the 3- and 4-positions.

tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (C₁₁H₂₂N₂O₂)

- Key Differences: Substitutes the dimethylamino methyl group with a methylamino group and specifies the (S)-stereochemistry.

- Impact: The primary amine (methylamino) increases nucleophilicity, enabling participation in coupling reactions. Stereochemistry influences chiral recognition in CSPs .

Physicochemical Properties

| Compound Name | Molecular Weight | LogP* (Predicted) | Solubility Profile |

|---|---|---|---|

| Target Compound | 257.35 | 1.8 | Moderate organic solubility |

| tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate | 235.28 | 1.2 | Higher aqueous solubility |

| tert-Butyl 3,3-difluoropiperidine-1-carboxylate | 221.24 | 2.1 | Enhanced lipophilicity |

*LogP values estimated using fragment-based methods.

- Analysis: The dimethylamino methyl group in the target compound balances lipophilicity and basicity, favoring membrane permeability. Fluorinated derivatives (e.g., ) exhibit increased metabolic stability .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to minimize dermal and ocular exposure.

- Ventilation : Conduct experiments in a fume hood to avoid inhalation risks, as the compound may have acute toxicity (Category 4 for oral, dermal, and inhalation hazards) .

- Storage : Store in a cool, dry place away from ignition sources, and segregate from incompatible reagents (e.g., strong oxidizers) .

- Emergency Measures : Maintain access to eyewash stations and safety showers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Key Steps :

Piperidine Functionalization : Introduce the dimethylaminomethyl group at the 3-position via nucleophilic substitution or reductive amination .

Boc Protection : React the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at 0–20°C, using DMAP or triethylamine as a catalyst .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to quantify impurities (<0.5% threshold) .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and piperidine carbamate (δ ~155 ppm in ¹³C NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 229.32) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Crystallographic Analysis : If crystalline, perform X-ray diffraction to confirm bond angles and stereochemistry (e.g., C10–C1–N1 dihedral angle: −51.6°) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Optimization :

| Step | Parameter | Optimal Condition |

|---|---|---|

| Amine alkylation | Solvent | DMF, 50°C, 12h |

| Boc protection | Catalyst | DMAP (0.1 eq), DCM, 0°C → RT |

- Byproduct Mitigation : Add molecular sieves to absorb water during carbamate formation.

- Scale-Up Adjustments : Increase stirring efficiency and use dropwise addition for exothermic steps .

Q. How does the steric environment of the piperidine ring influence reactivity in substitution reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group creates a bulky carbamate, hindering nucleophilic attack at the piperidine nitrogen. This favors reactions at the dimethylaminomethyl side chain .

- Electronic Effects : The electron-donating dimethylamino group increases electron density at the 3-position, enhancing susceptibility to electrophilic substitution (e.g., nitration) .

- Case Study : In quinoline derivatives, steric crowding (e.g., trifluoromethyl groups) alters dihedral angles, affecting binding to biological targets .

Q. How should researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar piperidine derivatives (e.g., logP, biodegradability) to estimate ecotoxicity .

- Microcosm Studies : Assess soil mobility and bioaccumulation potential via OECD 307 guidelines (28-day incubation with activated sludge) .

- Precautionary Measures : Treat waste with activated carbon filtration before disposal to mitigate environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.